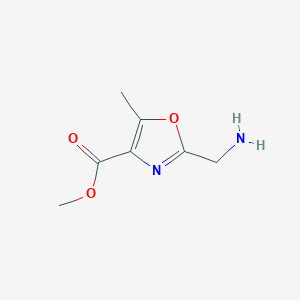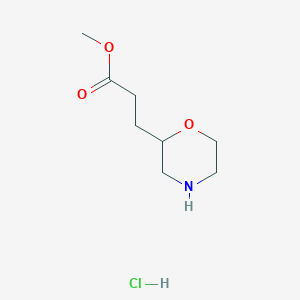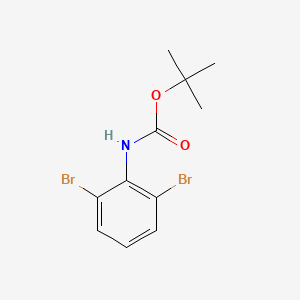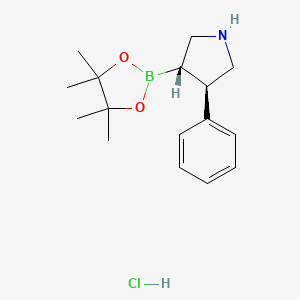
rac-(3R,4S)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(3R,4S)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride: is a chiral compound that features a pyrrolidine ring substituted with a phenyl group and a boronate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Boronate Ester Formation: The boronate ester is formed by reacting the pyrrolidine derivative with a boronic acid or ester under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using flow microreactor systems to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
rac-(3R,4S)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can modify the boronate ester or other functional groups.
Substitution: The phenyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents and bases are typically employed.
Major Products
The major products formed from these reactions include various boronic acids, reduced derivatives, and substituted pyrrolidine compounds.
科学的研究の応用
rac-(3R,4S)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
作用機序
The mechanism of action of rac-(3R,4S)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boronate ester moiety can form reversible covalent bonds with active site residues, modulating the activity of the target proteins.
類似化合物との比較
Similar Compounds
- rac-(3R,4S)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine
- rac-(3R,4S)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine acetate
Uniqueness
rac-(3R,4S)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride is unique due to its specific chiral configuration and the presence of both a phenyl group and a boronate ester. This combination of features makes it particularly valuable in synthetic chemistry and potential therapeutic applications.
特性
分子式 |
C16H25BClNO2 |
|---|---|
分子量 |
309.6 g/mol |
IUPAC名 |
(3R,4S)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C16H24BNO2.ClH/c1-15(2)16(3,4)20-17(19-15)14-11-18-10-13(14)12-8-6-5-7-9-12;/h5-9,13-14,18H,10-11H2,1-4H3;1H/t13-,14+;/m0./s1 |
InChIキー |
KJDAQTNWDLLXSS-LMRHVHIWSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2CNC[C@H]2C3=CC=CC=C3.Cl |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CNCC2C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


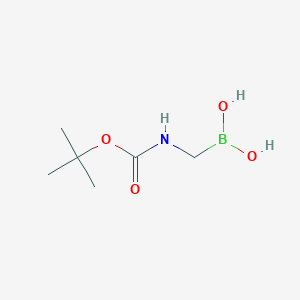
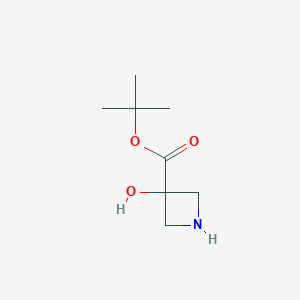
![Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B13504010.png)
![rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate](/img/structure/B13504019.png)
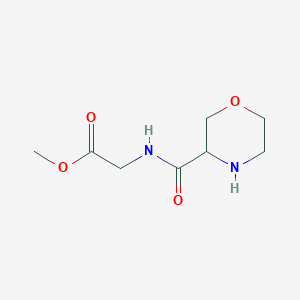
phenyl]methyl})amine](/img/structure/B13504026.png)
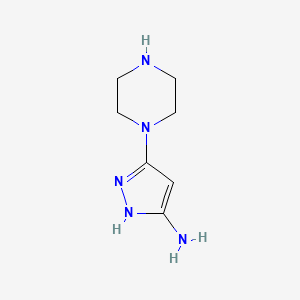
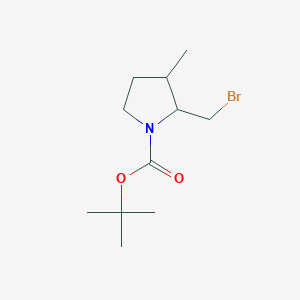
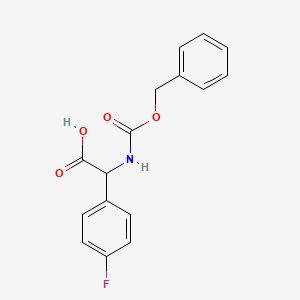
![rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504055.png)
![2,2,2-Trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one](/img/structure/B13504069.png)
